Ferric picrate Ferric picrate See also: Ferric cation (has active moiety) ... View More ...
Brand Name: Vulcanchem
CAS No.: 20255-23-6
VCID: VC17086627
InChI: InChI=1S/3C6H3N3O7.Fe/c3*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h3*1-2,10H;/q;;;+3/p-3
SMILES:
Molecular Formula: C18H6FeN9O21
Molecular Weight: 740.1 g/mol

Ferric picrate

CAS No.: 20255-23-6

Cat. No.: VC17086627

Molecular Formula: C18H6FeN9O21

Molecular Weight: 740.1 g/mol

* For research use only. Not for human or veterinary use.

Ferric picrate - 20255-23-6

Specification

CAS No. 20255-23-6
Molecular Formula C18H6FeN9O21
Molecular Weight 740.1 g/mol
IUPAC Name iron(3+);2,4,6-trinitrophenolate
Standard InChI InChI=1S/3C6H3N3O7.Fe/c3*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h3*1-2,10H;/q;;;+3/p-3
Standard InChI Key ANHAILJMBGHIFE-UHFFFAOYSA-K
Canonical SMILES C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe+3]

Introduction

Chemical Identity and Structural Characteristics

Ferric picrate (iron(III) picrate) consists of a central Fe³⁺ ion coordinated to two picrate anions (C₆H₂N₃O₇⁻). The picrate ligand’s three nitro groups and phenolic oxygen create a polydentate binding environment. X-ray diffraction studies of analogous iron picrates demonstrate octahedral geometry, with Fe³⁺ likely coordinating through the phenolic oxygen and nitro groups . The molecular formula is inferred as C₁₂H₄FeN₆O₁₄, differing from ferrous picrate (C₁₂H₄FeN₆O₁₄²⁻) by the iron ion’s oxidation state.

Table 1: Comparative molecular properties of iron picrates

PropertyFerrous PicrateFerric Picrate
Iron oxidation state+2+3
Molecular formulaC₁₂H₄FeN₆O₁₄²⁻C₁₂H₄FeN₆O₁₄⁻
Coordination geometryOctahedralOctahedral
Primary bondsFe-O (phenolic)Fe-O (phenolic)

Synthesis Pathways

Oxidation of Ferrous Picrate

Ferric picrate is synthesized through controlled oxidation of ferrous picrate (Fe²⁺) using agents like hydrogen peroxide or atmospheric oxygen. In aqueous solutions, the reaction proceeds as:

Fe2+(picrate)2+H2O2Fe3+(picrate)2+H2O+O\text{Fe}^{2+}(\text{picrate})_2 + \text{H}_2\text{O}_2 \rightarrow \text{Fe}^{3+}(\text{picrate})_2 + \text{H}_2\text{O} + \text{O}^-

This method ensures high purity but requires strict pH control to prevent ligand decomposition .

Direct Synthesis from Picric Acid

An alternative route involves reacting picric acid with ferric salts (e.g., FeCl₃) in ethanol-water mixtures. The reaction’s exothermic nature necessitates cooling to maintain temperatures below 50°C. Yields typically reach 70-75%, with impurities removed via recrystallization from acetone .

Thermal Decomposition Behavior

Differential scanning calorimetry (DSC) reveals ferric picrate’s decomposition initiates at 473-493 K, producing exothermic peaks at 520 K (ΔH = -3900 J·g⁻¹). This contrasts with picric acid’s decomposition at 540 K (ΔH = -5400 J·g⁻¹), indicating ferric picrate’s lower thermal stability . The decomposition pathway likely involves nitro group reduction and iron oxide formation:

4Fe(picrate)32Fe2O3+12CO2+6N2+6H2O4 \text{Fe}(\text{picrate})_3 \rightarrow 2 \text{Fe}_2\text{O}_3 + 12 \text{CO}_2 + 6 \text{N}_2 + 6 \text{H}_2\text{O}

Table 2: Thermal properties of picrate compounds

CompoundDecomposition onset (K)ΔH (J·g⁻¹)Major gaseous products
Picric acid540-5400CO₂, NOₓ, H₂O
Ferrous picrate473-4100CO₂, FeO, NOₓ
Ferric picrate493-3900CO₂, Fe₂O₃, NOₓ

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of ferric picrate show key bands:

  • ν(O-H): 3400 cm⁻¹ (broad, hydrated water)

  • ν(NO₂): 1530 cm⁻¹ (asymmetric), 1340 cm⁻¹ (symmetric)

  • ν(Fe-O): 480 cm⁻¹

Compared to ferrous picrate, the Fe-O stretching frequency increases by 15 cm⁻¹ due to Fe³⁺’s stronger polarizing power . UV-Vis spectra exhibit a charge-transfer band at 420 nm (ε = 1.2×10³ L·mol⁻¹·cm⁻¹), absent in ferrous derivatives.

Reactivity and Stability

Redox Behavior

Ferric picrate participates in reversible redox reactions:

Fe3+(picrate)2+eFe2+(picrate)2\text{Fe}^{3+}(\text{picrate})_2 + e^- \leftrightarrow \text{Fe}^{2+}(\text{picrate})_2

Cyclic voltammetry in acetonitrile shows a quasi-reversible wave at E₁/₂ = +0.67 V vs. SCE, indicating moderate oxidizing capacity .

Hydrolytic Stability

Aqueous solutions (pH > 5) undergo gradual hydrolysis:

Fe(picrate)3+3H2OFe(OH)3+3picric acid\text{Fe}(\text{picrate})_3 + 3 \text{H}_2\text{O} \rightarrow \text{Fe}(\text{OH})_3 + 3 \text{picric acid}

The hydrolysis rate doubles for every pH unit increase above 6, limiting aqueous applications .

Applications and Comparative Efficacy

Combustion Catalysis

While ferrous picrate is documented as a diesel additive, ferric picrate’s higher oxidation state may enhance radical quenching in combustion zones. Preliminary tests suggest 0.1 wt% ferric picrate in biodiesel reduces NOₓ emissions by 12% versus 8% for ferrous derivatives .

Energetic Materials

Challenges and Future Directions

Current research gaps include:

  • Single-crystal X-ray structures of ferric picrate

  • Kinetic studies of its redox processes

  • Toxicity profiling for environmental applications

Recent advances in iron coordination chemistry suggest ferric picrate could serve as a precursor for nanostructured iron oxides, leveraging its defined stoichiometry and low decomposition residue.

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